molecular formula C4H2ClN5 B8520966 2-Amino-4-chloro-6-cyano-[1,3,5]triazine

2-Amino-4-chloro-6-cyano-[1,3,5]triazine

Cat. No.: B8520966
M. Wt: 155.54 g/mol
InChI Key: QDVDAIARBOPYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-chloro-6-cyano-[1,3,5]triazine, with the molecular formula C4H2ClN5 , is a versatile multifunctional triazine derivative designed for advanced research and development. This compound serves as a high-value synthetic intermediate and molecular scaffold in medicinal chemistry and materials science. Its structure incorporates three distinct reactive sites—an amino group, a chloro substituent, and a cyano group—allowing for sequential and selective functionalization to create a diverse array of complex molecules. In pharmaceutical research, this compound is a key building block for the synthesis of novel biologically active molecules. Researchers utilize it to develop potential inhibitors and enzyme ligands, leveraging the triazine core's ability to participate in key molecular interactions . The presence of multiple substituents makes it a privileged scaffold for constructing compound libraries aimed at drug discovery campaigns, particularly for targets where triazine-based structures have shown affinity. In the field of materials science, this compound is investigated as a precursor for the synthesis of specialized polymers and organic frameworks. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it a promising candidate for developing supramolecular structures and functional materials with tailored properties. The compound is provided as a solid and should be stored in a cool, dry place under inert conditions. Handle with appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated environment. This product is intended for research purposes only and is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2ClN5

Molecular Weight

155.54 g/mol

IUPAC Name

4-amino-6-chloro-1,3,5-triazine-2-carbonitrile

InChI

InChI=1S/C4H2ClN5/c5-3-8-2(1-6)9-4(7)10-3/h(H2,7,8,9,10)

InChI Key

QDVDAIARBOPYHK-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=NC(=NC(=N1)Cl)N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Amino 4 Chloro 6 Cyano 1 2 3 Triazine

Nucleophilic Substitution Reactions at the Chlorine Position

The most significant reaction pathway for 2-amino-4-chloro-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom. This reaction is analogous to the well-studied, stepwise substitution of cyanuric chloride, where the reactivity of the chlorine atoms decreases with each successive substitution by an electron-donating nucleophile. For the title compound, the substitution of the final chlorine atom generally requires more forcing conditions (e.g., higher temperatures) than the first or second substitutions on cyanuric chloride, due to the presence of the deactivating amino group. However, the activating effect of the cyano group facilitates this transformation. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

The substitution of the chlorine atom with primary and secondary amines is a common method to introduce further nitrogen-based functionality. The reaction proceeds by the attack of the amine's lone pair of electrons on the carbon atom bearing the chlorine. A wide variety of aliphatic and aromatic amines can be used, leading to the formation of 2,4-diamino-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine derivatives. The reaction conditions, such as temperature and solvent, can be adjusted based on the nucleophilicity and steric hindrance of the incoming amine. For less reactive or sterically hindered amines, higher temperatures or microwave irradiation may be necessary to achieve good yields.

Table 1: Representative Conditions for Nucleophilic Substitution with Amines

Nucleophile (Amine)BaseSolventTemperatureProduct Type
Primary Aliphatic AmineDiisopropylethylamine (DIEA)Dichloromethane (DCM)Room Temperature2-Amino-4-alkylamino-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine
Secondary Aliphatic AminePotassium Carbonate (K₂CO₃)Acetonitrile60-80 °C (Reflux)2-Amino-4-dialkylamino-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine
Aromatic AmineSodium Bicarbonate (NaHCO₃)1,4-Dioxane/Water80-100 °C2-Amino-4-arylamino-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine
Hindered Secondary AmineN/A (Excess Amine)Tetrahydrofuran (THF)120 °C (Microwave)2-Amino-4-(hindered)amino-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine

Oxygen-based nucleophiles, such as alcohols and phenols, can displace the chlorine atom to form the corresponding ethers. These reactions typically require stronger basic conditions compared to amination because alcohols and phenols are generally weaker nucleophiles than amines. Sodium hydride (NaH) or alkali metal alkoxides/phenoxides are often used to deprotonate the nucleophile, thereby increasing its reactivity. The reaction with phenols (aryloxylation) often proceeds more readily than with aliphatic alcohols (alkoxylation) due to the greater acidity of phenols.

Table 2: Representative Conditions for Nucleophilic Substitution with O-Nucleophiles

NucleophileBaseSolventTemperatureProduct Type
Primary AlcoholSodium Hydride (NaH)Tetrahydrofuran (THF)Room Temp to 65 °C2-Amino-4-alkoxy-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine
PhenolPotassium Carbonate (K₂CO₃)Acetone / DMF50-100 °C2-Amino-4-aryloxy-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine
Substituted PhenolSodium Hydroxide (NaOH)1,4-Dioxane100 °C (Reflux)2-Amino-4-(substituted-aryloxy)-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine

Thiols and thiophenols are potent nucleophiles that react readily with 2-amino-4-chloro-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine to yield thioethers. These reactions often proceed under milder conditions than those with oxygen nucleophiles. The corresponding thiolate, generated by treating the thiol with a suitable base like triethylamine (B128534) or potassium carbonate, is a highly effective nucleophile for this transformation. The resulting sulfur-substituted triazines are valuable intermediates in various synthetic applications.

Table 3: Representative Conditions for Nucleophilic Substitution with S-Nucleophiles

NucleophileBaseSolventTemperatureProduct Type
Aliphatic ThiolTriethylamine (TEA)Dichloromethane (DCM)0 °C to Room Temp2-Amino-4-alkylthio-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine
ThiophenolPotassium Carbonate (K₂CO₃)AcetonitrileRoom Temperature2-Amino-4-arylthio-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine
Substituted ThiophenolPotassium Hydroxide (KOH)1,4-Dioxane80-100 °C2-Amino-4-(substituted-arylthio)-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine

Reactivity and Derivatization of the Amino Group

While the nucleophilic substitution of the chlorine atom is the primary reaction pathway, the exocyclic amino group also possesses its own reactivity. The nucleophilicity of the amino group is significantly reduced due to the electron-withdrawing nature of the triazine ring. This deactivation means that reactions at the amino group often require specific reagents or more forcing conditions compared to typical aliphatic or aromatic amines. Nevertheless, several derivatization pathways are possible.

The amino group can undergo N-alkylation and N-acylation. Direct alkylation with alkyl halides is often difficult due to the low nucleophilicity of the amino group. More specialized methods, such as ruthenium-catalyzed N-alkylation using alcohols as alkylating agents, have been developed for amino-1,3,5-triazines. rsc.org This method offers a more efficient and atom-economical route to N-alkylated products. rsc.org

Acylation of the amino group can be achieved using acylating agents like acid anhydrides or acyl chlorides. For instance, studies on similar 2-aminotriazine structures have shown that reaction with acetic anhydride (B1165640) can lead to the formation of diacetylamino derivatives, indicating that the amino group can be readily acylated, sometimes even in preference to other functional groups like phenolic hydroxyls. researchgate.netgoogle.com The reaction conditions can be controlled to favor either mono- or di-acylated products. google.com

The hydrogen atoms of the amino group are sufficiently acidic to participate in condensation reactions with carbonyl compounds. For example, amino-triazines are known to react with aldehydes, such as formaldehyde, to form resinous condensation products. google.com More complex transformations with ketones have also been reported. In one approach, 2-amino researchgate.netresearchgate.netresearchgate.nettriazines react with ketones in the presence of an oxidant system (e.g., CuCl/I₂) to selectively synthesize N-( researchgate.netresearchgate.netresearchgate.nettriazine-2-yl) α-ketoamides and N-( researchgate.netresearchgate.netresearchgate.nettriazine-2-yl) amides via oxidative C-C bond cleavage. researchgate.netnih.gov

Furthermore, the amino group can serve as an internal nucleophile in cyclization reactions to form fused heterocyclic systems. This pathway is particularly important in the synthesis of complex, polycyclic molecules with potential biological activity. By reacting the aminotriazine (B8590112) with a molecule containing two electrophilic centers, or by introducing a reactive group elsewhere on the molecule, intramolecular cyclization can be induced. This strategy allows for the construction of fused-ring systems such as imidazo[1,2-a] researchgate.netresearchgate.netresearchgate.nettriazines and pyrimido[1,2-a] researchgate.netresearchgate.netresearchgate.nettriazines, which are prevalent scaffolds in medicinal chemistry. nih.gov

Transformations of the Cyano Group

The cyano group on the 1,3,5-triazine (B166579) ring is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a diverse range of derivatives. Key reactions include hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Amides and Carboxylic Acids:

The cyano group can be hydrolyzed under acidic or basic conditions to first yield an amide and subsequently a carboxylic acid. This transformation is a standard reaction for nitriles and provides a route to introduce carboxylic acid functionalities or their derivatives onto the triazine core. researchgate.net The reaction proceeds in a stepwise manner, with the formation of an amide intermediate.

Reaction Scheme:

2-Amino-4-chloro-6-cyano- nih.govnih.govfrontiersin.orgtriazine → 2-Amino-4-chloro-6-carbamoyl- nih.govnih.govfrontiersin.orgtriazine

2-Amino-4-chloro-6-carbamoyl- nih.govnih.govfrontiersin.orgtriazine → 2-Amino-4-chloro-6-carboxy- nih.govnih.govfrontiersin.orgtriazine

Reduction to Aminomethyl Derivatives:

The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). researchgate.net This reaction is a valuable method for introducing a reactive aminomethyl side chain to the triazine ring, which can be further functionalized.

Reaction Scheme:

2-Amino-4-chloro-6-cyano- nih.govnih.govfrontiersin.orgtriazine → 2-Amino-4-chloro-6-(aminomethyl)- nih.govnih.govfrontiersin.orgtriazine

Cycloaddition Reactions:

While less common for unactivated nitriles, the cyano group can participate as a dienophile or enophile in cycloaddition reactions under specific conditions, leading to the formation of new heterocyclic rings. nih.gov These reactions often require thermal or catalytic activation.

Transformation Reagents and Conditions Product
HydrolysisH₃O⁺ or OH⁻, heat2-Amino-4-chloro-6-carboxy- nih.govnih.govfrontiersin.orgtriazine
Partial HydrolysisControlled acidic or basic conditions2-Amino-4-chloro-6-carbamoyl- nih.govnih.govfrontiersin.orgtriazine
ReductionLiAlH₄ followed by aqueous workup2-Amino-4-chloro-6-(aminomethyl)- nih.govnih.govfrontiersin.orgtriazine

Formation of Fused Heterocyclic Systems Involving the 1,3,5-Triazine Core

The presence of multiple reactive functional groups in 2-amino-4-chloro-6-cyano- nih.govnih.govfrontiersin.orgtriazine and its derivatives makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of the amino group, the cyano group (or its transformed derivatives), and the reactive chloro substituent.

Synthesis of nih.govunipd.itmonash.eduTriazolo[1,5-a] nih.govnih.govfrontiersin.orgtriazines:

One important class of fused heterocycles that can be synthesized are the nih.govunipd.itmonash.edutriazolo[1,5-a] nih.govnih.govfrontiersin.orgtriazines. A common synthetic strategy involves the reaction of a substituted triazine with hydrazine (B178648) or its derivatives. For instance, the reaction of a 2-hydrazino-1,3,5-triazine with a source of a one-carbon unit can lead to the formation of the fused triazole ring. unipd.itmonash.edumdpi.com

While direct synthesis from 2-amino-4-chloro-6-cyano- nih.govnih.govfrontiersin.orgtriazine is not explicitly detailed in the provided search results, a plausible pathway would first involve the substitution of the chloro group with hydrazine to form 2-amino-4-hydrazino-6-cyano- nih.govnih.govfrontiersin.orgtriazine. Subsequent intramolecular cyclization involving the cyano and hydrazino groups, potentially after transformation of the cyano group, could lead to the fused triazolo system.

Synthesis of Pyrimido[1,2-a] nih.govnih.govfrontiersin.orgtriazines:

The synthesis of fused pyrimidine (B1678525) rings onto the triazine core can be achieved through various cyclization strategies. For example, the reaction of a 2-amino-1,3,5-triazine derivative with a three-carbon synthon, such as a β-ketoester or a malonic acid derivative, can lead to the formation of a pyrimido[1,2-a] nih.govnih.govfrontiersin.orgtriazine system.

A potential synthetic route starting from 2-amino-4-chloro-6-cyano- nih.govnih.govfrontiersin.orgtriazine could involve the initial transformation of the cyano group into a more reactive species, followed by reaction with a suitable three-carbon electrophile and subsequent cyclization.

General Strategies for Fused Heterocycle Synthesis:

The synthesis of fused heterocyclic systems often relies on the strategic functionalization of the triazine core followed by an intramolecular cyclization step. The chloro group in the starting material is highly susceptible to nucleophilic substitution, allowing for the introduction of various side chains containing functional groups necessary for the subsequent cyclization. nih.govfrontiersin.orgnih.govresearchgate.net

Fused System General Synthetic Approach Key Intermediates
nih.govunipd.itmonash.eduTriazolo[1,5-a] nih.govnih.govfrontiersin.orgtriazinesReaction with hydrazine derivatives followed by cyclization. unipd.itmonash.edu2-Hydrazino-1,3,5-triazine derivatives
Pyrimido[1,2-a] nih.govnih.govfrontiersin.orgtriazinesReaction with three-carbon synthons (e.g., β-dicarbonyl compounds).2-Amino-1,3,5-triazine derivatives with appropriate side chains

Structural Elucidation and Spectroscopic Characterization of 2 Amino 4 Chloro 6 Cyano 1 2 3 Triazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-amino-4-chloro-6-cyano- rsc.orgresearchgate.netmdpi.comtriazine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 2-amino-4-chloro-6-cyano- rsc.orgresearchgate.netmdpi.comtriazine is anticipated to be relatively simple, primarily featuring the resonance of the amino (-NH₂) protons. The chemical shift of these protons can be influenced by factors such as the solvent used, concentration, and temperature, due to hydrogen bonding and exchange phenomena. Typically, amino group protons on a triazine ring appear as a broad singlet in the region of δ 6.0-8.0 ppm. The broadening of the signal is a characteristic result of quadrupole effects from the adjacent nitrogen atoms and proton exchange with the solvent or traces of water. In the absence of other protons directly attached to the triazine ring or its substituents, the ¹H NMR spectrum offers limited but crucial information for confirming the presence of the amino group.

Expected ¹H NMR Data:

Functional GroupExpected Chemical Shift (δ, ppm)Multiplicity
-NH₂6.0 - 8.0Broad Singlet

The ¹³C NMR spectrum provides definitive evidence for the carbon skeleton of 2-amino-4-chloro-6-cyano- rsc.orgresearchgate.netmdpi.comtriazine. The triazine ring carbons are highly deshielded due to the electronegativity of the ring nitrogen atoms and the attached functional groups. Consequently, their resonances are expected to appear significantly downfield.

The carbon atoms of the triazine ring (C2, C4, and C6) are chemically non-equivalent due to the different substituents. The carbon atom attached to the cyano group (C6) is expected to be in a distinct chemical environment compared to those bonded to the amino (C2) and chloro (C4) groups. The cyano group's carbon atom itself will also present a characteristic signal, typically in the range of 110-120 ppm. The carbon atoms of the triazine ring are generally observed in the range of 160-180 ppm. Specifically, the carbon bearing the amino group may appear around 165-170 ppm, the one with the chloro group around 170-175 ppm, and the carbon attached to the cyano group could be shifted slightly differently within this range.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (δ, ppm)
C-CN (Cyano)110 - 120
C-NH₂ (Triazine Ring)165 - 170
C-Cl (Triazine Ring)170 - 175
C-CN (Triazine Ring)160 - 175

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques would be instrumental in confirming the precise connectivity of the molecule, especially for more complex derivatives.

COSY (Correlation Spectroscopy): In the case of the parent compound, COSY would be of limited use due to the lack of proton-proton couplings. However, for derivatives with alkylated amino groups or other proton-bearing substituents, COSY would reveal scalar couplings between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the triazine ring carbons with any directly attached protons. For the parent compound, this would be limited to correlating the amino protons with the C2 carbon, though this can be challenging with broad NH signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is particularly powerful for this class of compounds. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the amino protons would be expected to show a correlation to both the C2 carbon to which they are attached and the adjacent C4 and C6 carbons in the triazine ring. This would be crucial in confirming the substitution pattern on the triazine core. For example, a correlation between the amino protons and the carbon atom bearing the chloro group would definitively establish their relative positions.

Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as restricted rotation or tautomerism. For 2-amino-4-chloro-6-cyano- rsc.orgresearchgate.netmdpi.comtriazine, VT-NMR could be employed to study the rotation around the C-N bond of the amino group. At low temperatures, this rotation might become slow enough on the NMR timescale to observe distinct signals for the two amino protons, potentially providing information about the rotational barrier. Furthermore, VT-NMR can sharpen peaks that are broadened due to intermediate exchange rates at room temperature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-amino-4-chloro-6-cyano- rsc.orgresearchgate.netmdpi.comtriazine. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of the amino group, the cyano group, the triazine ring, and the carbon-chlorine bond.

N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to the symmetric and asymmetric stretching modes.

C≡N Stretching: A sharp and intense absorption band corresponding to the stretching of the cyano group is expected in the region of 2220-2260 cm⁻¹. The intensity and exact position of this band are characteristic and provide strong evidence for the presence of the nitrile functionality.

C=N Stretching (Triazine Ring): The triazine ring itself gives rise to several characteristic stretching vibrations for the C=N bonds, which are typically observed in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected IR Absorption Data:

Functional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (Amino)3200 - 3500Medium
C≡N Stretch (Cyano)2220 - 2260Strong, Sharp
C=N Stretch (Triazine)1400 - 1600Medium-Strong
C-Cl Stretch600 - 800Medium

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 2-amino-4-chloro-6-cyano- rsc.orgresearchgate.netmdpi.comtriazine and to gain structural information from its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the elemental composition of the molecule. Due to the presence of chlorine, the molecular ion peak will be accompanied by an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, which is a characteristic signature for a molecule containing one chlorine atom.

The fragmentation pattern in the mass spectrum would likely involve the loss of small, stable neutral molecules or radicals from the molecular ion. Common fragmentation pathways for chlorotriazines include the loss of the chlorine atom, the cyano group, or molecules such as HCN. The triazine ring itself is relatively stable, but can also undergo cleavage. Analysis of these fragment ions helps to piece together the structure of the original molecule.

Expected Mass Spectrometry Data:

IonDescription
[M]⁺ and [M+2]⁺Molecular ion peaks showing the isotopic pattern for one chlorine atom.
[M-Cl]⁺Loss of a chlorine radical from the molecular ion.
[M-CN]⁺Loss of a cyano radical from the molecular ion.
Fragments from ring cleavageIons resulting from the breakdown of the triazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within molecules containing π-systems and non-bonding electrons, such as s-triazine derivatives. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing insights into the molecule's electronic structure.

For derivatives of 1,3,5-triazine (B166579), the UV absorption spectra are typically characterized by bands arising from π–π* and n–π* electronic transitions. researchgate.netresearchgate.net The introduction of substituents like amino, chloro, and cyano groups onto the triazine ring significantly influences the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. The amino group, acting as an auxochrome, introduces non-bonding electrons that can interact with the π-system of the triazine ring, generally causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted ring. researchgate.net For instance, studies on aromatic and aliphatic amine-substituted triazines show that aromatic derivatives exhibit a red shift in their absorption spectra due to a higher level of conjugation. researchgate.net

Furthermore, UV-Vis spectroscopy is instrumental in studying the tautomerism of aminotriazines. Amino-substituted triazines can potentially exist in equilibrium between amino and imino tautomeric forms. mdpi.com This equilibrium can be influenced by factors such as solvent polarity. mdpi.com While direct UV-Vis data for 2-amino-4-chloro-6-cyano- acs.orgresearchgate.netresearchgate.nettriazine is not extensively reported, analysis of related compounds shows distinct spectral characteristics for different tautomers. Computational studies, often used in conjunction with experimental spectroscopy, help predict the most stable tautomer and assign the observed absorption bands. researchgate.netnih.gov For example, a red shift in absorption spectra in polar solvents can sometimes indicate the presence of different tautomeric or ionic species in the ground state. mdpi.com

Below is a table representing typical UV absorption data for related s-triazine derivatives, which helps in predicting the expected spectral region for the title compound.

Compound NameSolventλ_max (nm)Transition Type
2,4-dichloro-6-(phenylamino)-1,3,5-triazineDichloromethane~270-277, ~305 (shoulder)π–π
2,4-dichloro-6-(piperidino)-1,3,5-triazineDichloromethane~259, ~305π–π

This table is based on representative data for analogous compounds to illustrate typical absorption ranges. researchgate.net

X-ray Crystallography for Solid-State Structure, Conformation, and Hydrogen Bonding Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. For 2-amino-4-chloro-6-cyano- acs.orgresearchgate.netresearchgate.nettriazine, this technique is essential for understanding its solid-state conformation and the intricate network of hydrogen bonds that dictate its crystal packing.

The s-triazine ring itself is aromatic and therefore expected to be essentially planar. mdpi.com The substituents—amino, chloro, and cyano groups—will lie close to this plane, though slight deviations can occur due to crystal packing forces.

A dominant feature in the crystal structures of aminotriazines is the extensive network of intermolecular hydrogen bonds. acs.orgmdpi.com The amino group (-NH₂) serves as an excellent hydrogen bond donor, while the ring nitrogen atoms and the nitrogen of the cyano group act as hydrogen bond acceptors. acs.org This donor-acceptor complementarity leads to the formation of robust supramolecular structures. nih.gov

In many related amino-s-triazine crystals, a common and predictable hydrogen-bonding pattern, or "synthon," is the formation of centrosymmetric dimers. mdpi.com These dimers are typically formed through a pair of N-H···N hydrogen bonds, linking two molecules together. These dimeric units can then be further connected into tapes, sheets, or more complex three-dimensional networks through other interactions, including weaker C-H···N or C-H···Cl hydrogen bonds and π–π stacking interactions between triazine rings. acs.orgmdpi.com The study of analogous compounds, such as 2-chloro-4,6-diamino-1,3,5-triazine, reveals layered structures held together by such hydrogen bonds. researchgate.net The specific arrangement and strength of these bonds are crucial in determining the physical properties of the material.

While the specific crystal structure of 2-amino-4-chloro-6-cyano- acs.orgresearchgate.netresearchgate.nettriazine is not publicly documented, crystallographic data from closely related compounds provide a strong basis for predicting its structural characteristics.

ParameterData for 2-chloro-4,6-diamino-1,3,5-triazine researchgate.net
Crystal SystemMonoclinic
Space GroupP2₁/n
Key InteractionsN-H···N hydrogen bonds forming layered structures
Dihedral AnglesThe triazine ring is nearly planar.

This table presents data for an analogous compound to illustrate expected crystallographic features.

Conformational Analysis, Tautomerism, and Theoretical Investigations of 2 Amino 4 Chloro 6 Cyano 1 2 3 Triazine Systems

Investigation of Amino-Imino Tautomerism

Amino-substituted 1,3,5-triazines can exist in two tautomeric forms: the amino form and the imino form. This phenomenon, known as prototropic tautomerism, involves the intramolecular transfer of a proton between a ring nitrogen and an exocyclic amino group. mdpi.com The equilibrium between these forms is a critical determinant of the molecule's chemical reactivity, biological activity, and intermolecular interactions. researchgate.netnih.gov While the amino tautomer is often more stable, the relative stability can be influenced by various factors, and in some cases, unexpected tautomers, such as an imino-dihydro-triazine form, have been observed in the solid state. iucr.orgnih.gov Theoretical studies on related heterocyclic systems indicate that the energy barrier for the uncatalyzed proton exchange between amino and imino forms can be substantial. researchgate.net

The identification and characterization of tautomeric forms in triazine systems heavily rely on spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing tautomeric equilibria in solution. The presence of distinct sets of signals in ¹H or ¹³C NMR spectra can indicate the coexistence of multiple tautomers, with the relative integration of these signals providing a quantitative measure of their populations. mdpi.com

X-ray crystallography provides unambiguous evidence of the predominant tautomeric form in the solid state. By precisely locating the positions of hydrogen atoms, it can differentiate between an exocyclic amino (-NH₂) group and an endocyclic protonated nitrogen with an exocyclic imine (=NH) group. iucr.orgnih.gov For instance, X-ray analysis of N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide revealed the presence of an unexpected imino tautomer in the crystal structure, highlighting that the solid-state form is not always the one predicted to be most stable in the gas phase. iucr.orgnih.gov

The position of the amino-imino tautomeric equilibrium is highly sensitive to the electronic properties of the substituents attached to the triazine ring. mdpi.com The interplay between electron-donating and electron-withdrawing groups can shift the equilibrium toward one tautomer over the other.

Electron-donating groups (EDGs): Groups like the amino (-NH₂) substituent on the 2-amino-4-chloro-6-cyano- acs.orgnih.govresearchgate.nettriazine molecule are strong EDGs. They increase the electron density on the triazine ring and tend to stabilize the amino form.

Electron-withdrawing groups (EWGs): The chloro (-Cl) and cyano (-CN) groups are potent EWGs. They decrease the electron density of the ring, which can influence the basicity of the ring nitrogens and the acidity of the exocyclic amino protons.

Studies on other heterocyclic systems have demonstrated that the relative population of tautomers can be systematically controlled by varying substituents. For example, in a series of 1-benzamidoisoquinoline derivatives, the content of the amide (analogous to the amino form) varied from 74% for a strong electron-donating substituent to 38% for a strong electron-accepting group. mdpi.com Similarly, conjugation effects have a pronounced impact on tautomer stability in related systems. rsc.org For 2-amino-4-chloro-6-cyano- acs.orgnih.govresearchgate.nettriazine, the combined and opposing electronic effects of the amino, chloro, and cyano groups create a complex electronic environment that determines the final equilibrium position between the amino and imino tautomers.

Conformational Studies and Rotational Barriers

Amine-substituted s-triazines exhibit hindered rotation around the C-N bond connecting the exocyclic amino group to the triazine ring. acs.orgnih.govnih.gov This restricted rotation gives rise to rotational isomers, or rotamers, and the energy required to overcome this barrier (ΔG‡) can be measured experimentally, often using dynamic NMR spectroscopy. researchgate.net

The magnitude of the rotational barrier is significantly influenced by the other substituents on the triazine ring. Studies have shown that the barrier to rotation increases as the electronegativity of the other triazine substituents increases. nih.gov For instance, chloro-substituted diaminotriazines exhibit a higher barrier to rotation (>72 kJ/mol or >17.2 kcal/mol) compared to triaminotriazines (~64 kJ/mol or ~15.3 kcal/mol). researchgate.net This is attributed to the increased π-bond character of the exocyclic C-N bond. The electron-withdrawing chloro group enhances the delocalization of the amino group's lone pair into the ring, strengthening the C-N bond and increasing the energy required for rotation. Given the presence of both a chloro and a cyano group, 2-amino-4-chloro-6-cyano- acs.orgnih.govresearchgate.nettriazine is expected to have a relatively high rotational barrier.

The table below presents experimentally determined rotational barriers for various N,N-dimethylamino-s-triazines, illustrating the effect of different substituents.

Substituents at C4 and C6ΔG‡ (kcal/mol)Reference
Dialkylamino15.1 nih.gov
Alkoxy17.1 nih.gov
Aryloxy17.4 nih.gov
Chloro17.7 nih.gov

Computational Chemistry Approaches for Mechanistic Insights and Structure-Property Relationships

Computational chemistry, particularly methods rooted in quantum mechanics, provides powerful tools for investigating the properties of triazine systems that can be difficult to measure experimentally. These approaches offer deep insights into electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the properties of organic molecules, including triazine derivatives. researchgate.netscispace.com DFT calculations allow for the accurate prediction of molecular geometries, relative energies of isomers and tautomers, and the energy barriers associated with conformational changes like bond rotation. tcu.eduresearchgate.net

For the 2-amino-4-chloro-6-cyano- acs.orgnih.govresearchgate.nettriazine system, DFT calculations can be employed to:

Determine Tautomer Stability: By calculating the total electronic energy of both the amino and imino tautomers, DFT can predict which form is more stable and by how much energy. Studies on related systems have used DFT to show that while one tautomer may be more stable in the gas phase, solvation effects can alter the relative stability. researchgate.net

Calculate Rotational Barriers: DFT is used to map the potential energy surface for rotation around the exocyclic C-N bond. This involves calculating the energy of the molecule at various dihedral angles to identify the ground state (stable conformer) and the transition state for rotation, the difference in which corresponds to the rotational barrier. tcu.edu

Analyze Electronic Properties: DFT provides information on the distribution of electron density, dipole moments, and electrostatic potential, which are crucial for understanding intermolecular interactions and reactivity.

Commonly used functionals and basis sets for such calculations include B3LYP and M062X with basis sets like 6-311+G(d,p) or 6-311++(2d,2p), which have been shown to provide reliable results for these types of systems. researchgate.netscispace.comtcu.edu

The table below summarizes findings from DFT studies on the tautomeric preferences of related heterocyclic compounds.

Compound ClassMore Stable Tautomer (Gas Phase)Energy Difference (kJ/mol)Reference
Substituted Imidazolines (e.g., Clonidine)Imino~30 researchgate.net
Substituted Imidazolines (e.g., Rilmenidine)Amino~6 researchgate.net
MoxonidineImino5.74 kcal/mol (~24) rsc.org

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

HOMO and LUMO: The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scispace.com For a substituted triazine, MO analysis can reveal how the different functional groups contribute to these frontier orbitals.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. scispace.com For 2-amino-4-chloro-6-cyano- acs.orgnih.govresearchgate.nettriazine, NBO analysis could quantify the delocalization of the lone pair of electrons from the amino nitrogen into the antibonding orbitals of the triazine ring, providing a quantitative measure of the C-N bond's double bond character, which is directly related to the rotational barrier. scispace.com

These computational tools provide a detailed picture of the electronic landscape of the molecule, complementing experimental findings and offering predictive power for understanding its structure-property relationships.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for 2-amino-4-chloro-6-cyano- researchgate.netgriffith.edu.auupdatepublishing.comtriazine through computational methods provides valuable insights into its molecular structure and electronic properties. Theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in simulating vibrational and electronic spectra, which can guide experimental work and aid in the characterization of the molecule.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies can be calculated using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G**). A combined experimental and theoretical study on the closely related molecule, 2-chloro-4,6-diamino-1,3,5-triazine (CDAT), demonstrated good agreement between calculated and observed frequencies after scaling, validating the use of this approach. updatepublishing.com For 2-amino-4-chloro-6-cyano- researchgate.netgriffith.edu.auupdatepublishing.comtriazine, the key vibrational modes of interest would include the stretching frequencies of the cyano (C≡N) group, the amino (N-H) group, the C-Cl bond, and the characteristic vibrations of the triazine ring.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure, including hyperconjugative interactions and charge delocalization, which influence the vibrational modes. updatepublishing.com For instance, the C≡N stretching frequency is sensitive to its electronic environment and hydrogen bonding interactions. analis.com.my

Predicted Vibrational Frequencies: Based on analogous compounds, a table of predicted, scaled vibrational frequencies for the prominent functional groups of 2-amino-4-chloro-6-cyano- researchgate.netgriffith.edu.auupdatepublishing.comtriazine can be compiled.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
N-H Asymmetric Stretch~3500Stretching of the amino group
N-H Symmetric Stretch~3400Stretching of the amino group
C≡N Stretch~2220Stretching of the cyano group
Triazine Ring Vibrations1600 - 1400C=N and C-N stretching modes
N-H Bending~1650Scissoring motion of the amino group
C-Cl Stretch~800Stretching of the carbon-chlorine bond

Electronic Spectroscopy (UV-Vis): The electronic absorption spectra of triazine derivatives can be predicted using Time-Dependent Density Functional Theory (TD-DFT) and semi-empirical methods like ZINDO/S. griffith.edu.aupublish.csiro.au These calculations can determine the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. griffith.edu.au The predicted UV-Vis spectrum for 2-amino-4-chloro-6-cyano- researchgate.netgriffith.edu.auupdatepublishing.comtriazine would likely show absorptions corresponding to π → π* and n → π* electronic transitions within the aromatic triazine ring and associated substituents. analis.com.my The choice of computational method and solvation model is critical for achieving accuracy that correlates well with experimental data. publish.csiro.au

NMR Spectroscopy: While not explicitly detailed in the search results for this specific molecule, DFT calculations are also routinely used to predict ¹³C and ¹H NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. The temperature-dependent behavior of NMR signals can also be studied to understand dynamic processes like hindered rotation around the C-NH₂ bond, as has been investigated for other unsymmetrically substituted amino-s-triazines. researchgate.net

Reaction Mechanism Elucidation and Transition State Calculations

The reactivity of 2-amino-4-chloro-6-cyano- researchgate.netgriffith.edu.auupdatepublishing.comtriazine is dominated by the chemistry of the 1,3,5-triazine (B166579) core, which is an electron-deficient aromatic system. The chlorine atom is a good leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The primary reaction mechanism for this compound involves the sequential nucleophilic aromatic substitution of the chlorine atom. The reactivity of the C-Cl bond in chlorotriazines is well-established and can be controlled by reaction conditions, particularly temperature. mdpi.comnih.gov The introduction of an amino group and a cyano group onto the triazine ring modifies the reactivity of the remaining chlorine atom compared to the parent compound, cyanuric chloride.

The general mechanism proceeds via a two-step addition-elimination pathway:

Addition of Nucleophile: A nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the chlorine atom, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the electron-withdrawing triazine ring.

Elimination of Leaving Group: The chloride ion is expelled from the tetrahedral intermediate, restoring the aromaticity of the triazine ring and yielding the substituted product.

This stepwise substitution allows for the controlled synthesis of di- and tri-substituted triazines. frontiersin.orgnih.govnih.gov The preferential order of substitution when multiple types of nucleophiles are present (e.g., alcohols, thiols, amines) has been studied both experimentally and theoretically, with alcohols generally reacting at lower temperatures than amines. frontiersin.org

Transition State Calculations: Computational chemistry allows for the detailed investigation of the reaction pathway, including the calculation of the structures and energies of reactants, intermediates, transition states, and products. For the nucleophilic substitution on 2-amino-4-chloro-6-cyano- researchgate.netgriffith.edu.auupdatepublishing.comtriazine, transition state calculations would focus on locating the energy maxima along the reaction coordinate corresponding to the formation and breakdown of the Meisenheimer intermediate.

These calculations can:

Determine the activation energy (energy barrier) for the reaction, providing insights into the reaction kinetics.

Elucidate the geometry of the transition state, showing the partial formation and breaking of bonds.

Compare the energy profiles for different incoming nucleophiles, explaining observed selectivity.

While specific transition state calculations for this exact molecule were not found, computational studies on related s-triazine systems have been used to explore their thermal stability and bond dissociation energies, which are relevant to their reactivity. researchgate.net The HOMO-LUMO energy gap, for instance, can be correlated with the molecule's sensitivity and reactivity towards nucleophiles. researchgate.net

Research on Biological Activities and Mechanistic Pathways of 2 Amino 4 Chloro 6 Cyano 1 2 3 Triazine Derivatives

Structure-Activity Relationship (SAR) Studies for 1,3,5-Triazine (B166579) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 1,3,5-triazine derivatives influences their biological activity. The 1,3,5-triazine ring, also known as s-triazine, possesses three modifiable sites at the 2, 4, and 6 positions, which serves as a versatile template for developing new therapeutic agents. mdpi.comnih.gov Decades of research have demonstrated that strategic modifications at these positions can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govnih.gov

The development of more active, selective, and less cytotoxic drugs often relies on designing compounds based on established SAR. nih.gov For instance, in the context of anticancer activity, substitutions on the triazine ring with groups like morpholine (B109124) and aniline (B41778) have been found to increase a ligand's potency in Epidermal Growth Factor Receptor (EGFR) inhibition. mdpi.com Similarly, the introduction of pyrazole (B372694) moieties has led to derivatives with excellent activity targeting EGFR. mdpi.com The symmetrical nature of the s-triazine ring allows for multi-vector expansion, enabling the creation of diverse chemical libraries for screening against various biological targets. nih.gov These studies are crucial for the rational design of new derivatives, providing insights that guide the synthesis of compounds with desired pharmacological activities. nih.gov

Enzyme Inhibition Studies

The 1,3,5-triazine scaffold has proven to be a privileged structure for the design of inhibitors against a wide array of enzymes critical to various pathological processes.

Dihydrofolate Reductase (DHFR) Inhibition Potential

Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleic acids and amino acids. mdpi.com Its inhibition disrupts DNA synthesis, leading to cell growth arrest, making it a crucial target for antimicrobial and anticancer agents. mdpi.comresearchgate.net The 1,3,5-triazine core is a well-established scaffold for potent DHFR inhibitors. bibliomed.org

Several series of 1,3,5-triazine derivatives have been designed and synthesized as highly potent inhibitors of human DHFR (hDHFR). A novel series of dihydro-1,3,5-triazines bearing a heteroatom spiro-ring showed significant hDHFR inhibitory activity. nih.gov Molecular docking studies suggest that the flexible residue Phe31 in the enzyme's active site creates a favorable conformation for the binding of the spiro-ring, and the inclusion of heteroatoms like sulfur and oxygen can enhance binding affinity. nih.govresearchgate.net Another study focused on tri-amino-substituted 1,3,5-triazine derivatives, which also exhibited potent cytotoxic activity against lung cancer cells by inhibiting hDHFR. bibliomed.org

Table 1: hDHFR Inhibitory Activity of Selected 1,3,5-Triazine Derivatives
CompoundTargetIC₅₀ (nM)Reference
A2hDHFR7.46 nih.gov
A5hDHFR3.72 nih.gov
B1hDHFR6.46 nih.gov
B3hDHFR4.08 nih.gov
11ehDHFR28 bibliomed.org
9ahDHFR42 bibliomed.org
8ehDHFR50 bibliomed.org
10ehDHFR62 bibliomed.org

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase (TS) is another critical enzyme in the folate pathway and is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. nih.govresearchgate.net As such, TS is a significant target for cancer therapy. mdpi.com While DHFR inhibitors are more commonly associated with the triazine scaffold, the broader class of antifolate drugs often targets both DHFR and TS. Some research has explored novel heterocyclic compounds as TS inhibitors. For example, a series of hybrids containing 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties were synthesized and showed significant TS inhibition. mdpi.com Specifically, compounds from this series, 12 and 13, inhibited the TS enzyme with IC₅₀ values of 2.52 µM and 4.38 µM, respectively, which was more potent than the standard drug pemetrexed. mdpi.com

Kinase Inhibitory Activities (e.g., PI3K, EGFR, ROCK, AKT, mToR)

The 1,3,5-triazine scaffold has been extensively utilized to develop inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. mdpi.com

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and multiple 1,3,5-triazine derivatives have been developed as potent EGFR inhibitors. mdpi.com Some derivatives have shown efficacy against both wild-type and mutant forms of EGFR, which is important for overcoming drug resistance. mdpi.comsemanticscholar.org For example, compound 21 demonstrated inhibitory activity against both EGFRWT (IC₅₀ = 0.22 µM) and the resistant EGFRT790M mutant (IC₅₀ = 0.18 µM). mdpi.comsemanticscholar.org Other derivatives, such as hybrid quinazoline-1,3,5-triazines and pyrazole-s-triazines, have also shown excellent EGFR inhibitory activity with IC₅₀ values in the nanomolar range. mdpi.com

PI3K/AKT/mTOR Inhibition: The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in human cancers. nih.govekb.eg Dual inhibition of PI3K and mTOR is a recognized strategy in cancer treatment. nih.gov Several 1,3,5-triazine derivatives have been identified as potent dual inhibitors. One 2-(thiophen-2-yl)-1,3,5-triazine derivative potently inhibited PI3K and mTOR with IC₅₀ values of 7.0 nM and 48 nM, respectively. mdpi.com Another study reported a series of novel 1,3,5-triazine derivatives as potent inhibitors of cervical cancer through the dual inhibition of PI3K/mTOR. nih.gov The lead compound from this series, 6h, was most effective against the PI3Kα isoform and inhibited the entire PI3K/Akt/mTOR signaling cascade in tumor tissues. nih.gov Furthermore, certain mono- and bis(dimethylpyrazolyl)-s-triazine derivatives have demonstrated the ability to target the EGFR/PI3K/AKT/mTOR signaling cascade, showing a multi-targeted approach. nih.gov

Table 2: Kinase Inhibitory Activity of Selected 1,3,5-Triazine Derivatives
CompoundTarget KinaseIC₅₀Reference
Compound 8EGFR (wild-type)25.9 µM mdpi.comsemanticscholar.org
Compound 8EGFR (T790M/L858R mutant)6.5 µM mdpi.comsemanticscholar.org
Compound 12EGFR36.8 nM mdpi.comsemanticscholar.org
Compound 17EGFR229.4 nM mdpi.com
Compound 18EGFR61 nM mdpi.com
Compound 20EGFR59.24 nM semanticscholar.org
Compound 21EGFR (wild-type)0.22 µM mdpi.comsemanticscholar.org
Compound 21EGFR (T790M mutant)0.18 µM mdpi.comsemanticscholar.org
Compound 47PI3K7.0 nM mdpi.com
Compound 47mTOR48 nM mdpi.com

MurF Enzyme Inhibition

The MurF enzyme is an ATP-dependent ligase that plays an essential role in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. benthamdirect.com Because it is essential for bacterial survival and absent in eukaryotes, MurF is considered a promising target for the development of new antibacterial agents. benthamdirect.com Research into MurF inhibitors has identified several chemical classes with potential activity. Among these are 2,4,6-trisubstituted 1,3,5-triazines, which have been designed and evaluated for their MurF inhibitory activity. benthamdirect.com The development of potent MurF inhibitors could provide a new class of antibiotics to combat drug-resistant bacteria. benthamdirect.com

Cathepsin B Inhibition

Cathepsin B is a lysosomal cysteine protease involved in various physiological processes, but it is also implicated in pathological conditions like cancer, where its elevated activity is linked to a poor prognosis. nih.goveurekaselect.com Consequently, inhibitors of cathepsin B are of significant therapeutic interest. eurekaselect.com A class of 6-substituted 4-benzylthio-1,3,5-triazin-2(1H)-ones has been identified as reversible, partial mixed-type inhibitors of cathepsin B. nih.gov These compounds exhibit inhibitory constants (Ki) in the low micromolar range and show a selective profile for cathepsin B and L over cathepsin H. nih.gov In a related context, a 1,3,5-triazine-2-carbonitrile derivative was identified as a highly potent and selective inhibitor of the related enzyme, cathepsin S, with a Ki value of 2 nM. documentsdelivered.com

Antimicrobial and Antimycobacterial Evaluations

The 1,3,5-triazine nucleus is a key structural motif in a variety of compounds exhibiting potent antimicrobial and antimycobacterial properties. nih.govnih.gov Researchers have synthesized and evaluated numerous derivatives for their efficacy against a range of pathogenic microbes.

One study detailed the synthesis of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines and tested them against eight bacterial and four fungal strains. researchgate.netnih.gov The results indicated that several compounds, particularly 5d, 5h, 5n, 5p, 5q, 5r, 5s, 5t, and 5u, demonstrated significant potential as dual antimicrobial and antimycobacterial agents. researchgate.netnih.gov These compounds were evaluated using paper disc diffusion and agar (B569324) streak dilution methods. nih.gov

Similarly, a series of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines were synthesized and assessed for their antimicrobial activity. researchgate.net The findings showed that some of these compounds exhibited promising growth inhibition against both gram-positive and gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against S. typhi and 12.5 µg/ml against S. aureus and B. subtilis. researchgate.net

Another research effort focused on 1,3,5-triazine 4-aminobenzoic acid derivatives, which were prepared through either conventional methods or microwave irradiation. nih.govnih.gov Several of the synthesized compounds displayed promising activity against Staphylococcus aureus and Escherichia coli, with some showing efficacy comparable to the standard antibiotic, ampicillin. nih.gov The introduction of different amine substituents, such as aniline, benzylamine, diethylamine, morpholine, or piperidine, led to a range of activities, highlighting the importance of the substituent groups in determining antimicrobial potency. nih.gov

The antimycobacterial activity of these derivatives has also been a key area of investigation. In the study of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines, compounds were tested against Mycobacterium tuberculosis H37Rv strain using the BACTEC MGIT and Lowenstein-Jensen MIC methods. nih.gov A number of these compounds were identified as having potential antimycobacterial effects. nih.gov

Table 1: Antimicrobial and Antimycobacterial Activity of Selected 1,3,5-Triazine Derivatives

Compound SeriesTested OrganismsKey FindingsReference
2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazinesBacteria (e.g., S. aureus, E. coli), Fungi (e.g., A. niger, C. albicans), M. tuberculosis H37RvNine compounds identified with dual antimicrobial and antimycobacterial activities. researchgate.netnih.gov
2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazinesGram-positive and Gram-negative bacteria (e.g., S. aureus, B. subtilis, S. typhi)MIC values as low as 6.25 µg/ml against S. typhi. researchgate.net
1,3,5-Triazine 4-aminobenzoic acid derivativesStaphylococcus aureus, Escherichia coliSome compounds showed activity comparable to ampicillin. nih.govnih.gov

Antiviral Activity Assessment (e.g., Anti-HIV Activity)

The 1,3,5-triazine scaffold has proven to be a versatile template for the development of potent antiviral agents, including inhibitors of the Human Immunodeficiency Virus (HIV). researchgate.netnih.gov Tri-substituted 1,3,5-triazine derivatives, in particular, have shown promise in inhibiting both drug-sensitive and drug-resistant strains of HIV-1. nih.gov

In one study, novel s-triazine derivatives were synthesized and evaluated for their antiviral activity against HIV-1 (IIIB) and HIV-2 (ROD) in MT-4 cells. researchgate.net The synthesis involved the condensation of 2,4,6-trichloro-1,3,5-triazine with various nucleophiles, followed by derivatization to their phenyl(thio)urea derivatives. researchgate.net Another study focused on newly designed 2,4,6-trisubstituted symmetrical 1,3,5-triazine (TAZ) derivatives, some of which demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov Specifically, a C3-symmetrical trialkoxy-TAZ derivative showed a high selectivity index of 256.6. nih.gov Further research on TAZ derivatives with alkoxy and/or alkylamino groups also identified compounds with high anti-HSV-1 activity and low cytotoxicity. researchgate.net

The mechanism of anti-HIV action for many triazine derivatives is through the inhibition of the viral enzyme reverse transcriptase, classifying them as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These NNRTIs have had a significant impact on treating HIV-1 due to their high specificity and potency. nih.gov The structural modifications and various functional groups on the triazine ring play a crucial role in their binding affinity to the target enzyme. nih.gov

Table 2: Antiviral Activity of Selected 1,3,5-Triazine Derivatives

Compound SeriesTarget VirusActivity/Key FindingsReference
Phenyl(thio)urea derivatives of s-triazineHIV-1 (IIIB), HIV-2 (ROD)Evaluated for antiviral activity in MT-4 cells. researchgate.net
Tri-substituted s-triazine derivativesHIV-1 (wild-type and resistant strains)Act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.gov
C3-symmetrical trialkoxy-TAZ derivative (4bbb)Herpes Simplex Virus type 1 (HSV-1)High selectivity index (IC50/EC50) of 256.6. nih.gov
CS-symmetrical tri-aliphatic alkylamino-substituted TAZ (6s)Herpes Simplex Virus type 1 (HSV-1)High anti-HSV-1 activity (EC50 = 5.4 μM) and low cytotoxicity (CC50 > 200 μM). researchgate.net

Proposed Mechanisms of Biological Action at the Molecular Level

Understanding the molecular mechanisms through which 2-amino-4-chloro-6-cyano- researchgate.netresearchgate.netnih.govtriazine derivatives exert their biological effects is crucial for the rational design of more potent and specific therapeutic agents.

A critical step in drug discovery is the identification and validation of molecular targets. For 1,3,5-triazine derivatives, several key enzymes have been identified. In the context of anti-HIV activity, the enzyme reverse transcriptase is a well-established target. nih.gov Tri-substituted 1,3,5-triazine derivatives have been shown to be promising inhibitors of this enzyme, acting as NNRTIs. nih.gov These compounds interact with the enzyme to resist the proliferation of the viral genome. nih.gov

For other biological activities, different targets have been proposed. For instance, Dihydrofolate reductase (DHFR) has been identified as a molecular target for the antibacterial and antimalarial activities of some triazine derivatives. researchgate.net DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition disrupts microbial replication. researchgate.net The reaction center of purple bacteria, a membrane-bound complex involved in photosynthesis, has also been noted as a potential target for certain chloro-s-triazine compounds. drugbank.com

Computational methods, such as in silico screening and molecular docking, are powerful tools for predicting and understanding the interactions between small molecules and their biological targets. nih.gov These techniques have been widely applied to the study of 1,3,5-triazine derivatives.

Molecular docking studies are used to determine the binding orientation and interactions of ligands within the active site of a target protein. nih.govjusst.org For anti-HIV triazine derivatives, docking simulations have revealed that these compounds interact with amino acid residues in the reverse transcriptase enzyme through significant π-π interactions and hydrogen bonding. nih.gov These interactions are critical for their inhibitory activity. nih.gov

Similarly, in silico studies have been conducted on 2-amino-1,3,5-triazine derivatives decorated with pyridyl groups to assess their potential against SARS-CoV-2 proteins. academie-sciences.fr These computational analyses help in understanding the structural requirements for binding and can guide the synthesis of more effective inhibitors. academie-sciences.fr Docking studies have also been employed to investigate the binding modes of triazine-carbohydrazide derivatives against M. tuberculosis, providing insights into their potential antimycobacterial mechanism. jusst.org The use of software like Molegro Virtual Docker (MVD) allows for the calculation of binding affinities and interaction energies, helping to identify the most promising candidates for further development. nih.gov

Advanced Material Science Applications of 1,3,5 Triazine Architectures

Polymer Chemistry: Synthesis of Polyguanamines and Related Polymeric Materials

The presence of a reactive chlorine atom and a nucleophilic amino group on the triazine ring of 2-amino-4-chloro-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine makes it a prime candidate for polymerization reactions. Polyguanamines, a class of polymers featuring the triazine ring in their backbone, can be synthesized from appropriately substituted triazine monomers. These materials are known for their thermal stability and optical properties, which are derived from the aromatic and heterocyclic nature of the triazine core.

While specific research on the polymerization of 2-amino-4-chloro-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine is not extensively documented, the principles of polyguanamine synthesis can be inferred from studies on structurally similar compounds, such as 2-amino-4,6-dichloro-1,3,5-triazine (ADCT). Dichlorotriazine compounds readily undergo nucleophilic substitution polycondensation with difunctional nucleophiles like diamines, diols, and dithiols to yield polyguanamines, polycyanurates, and polythiocyanurates, respectively. researchgate.net

Chemoselective polycondensation is a critical technique in polymer synthesis that allows for the controlled reaction of one functional group in the presence of others. In the context of 2-amino-4-chloro-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine, the chlorine atom is significantly more susceptible to nucleophilic substitution than the amino group. This difference in reactivity enables chemoselective polycondensation with nucleophilic comonomers.

Studies on the polycondensation of ADCT with various aromatic diamines have demonstrated that high-molecular-weight, linear polyguanamines can be successfully synthesized. researchgate.net The amino group on the triazine ring remains intact during the polymerization process, a result of its weaker nucleophilicity compared to the aromatic diamine comonomer. This chemoselectivity is crucial for producing well-defined polymer architectures. It is anticipated that 2-amino-4-chloro-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine would exhibit similar chemoselectivity in polycondensation reactions.

The structure of the resulting polyguanamine, whether linear or branched, can be controlled by the choice of monomers and reaction conditions. Using a difunctional comonomer with 2-amino-4-chloro-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine would lead to the formation of linear polymers.

Conversely, the synthesis of branched or hyperbranched polymers is also feasible. For instance, the polycondensation of an AB2 monomer like ADCT with an A2 monomer has been shown to produce both linear and branched polyguanamines, depending on the specific aromatic diamine used. researchgate.net For example, polycondensation of ADCT with 4,4'-(hexafluoropropane-2,2-diyl)dianiline resulted in perfectly linear polyguanamines, while reaction with 9,9-bis(4-aminophenyl)fluorene yielded branched structures. researchgate.net The degree of branching can be controlled, offering a pathway to polymers with unique physical and mechanical properties.

Table 1: Comparison of Monomers for Polyguanamine Synthesis

Monomer Functionality Resulting Polymer Structure Reference
2-amino-4,6-dichloro-1,3,5-triazine (ADCT)AB2Linear or Branched (depends on comonomer) researchgate.net
2-N,N-dibutylamino-4,6-dichloro-1,3,5-triazineA2B2Linear

Optoelectronic Properties and Applications in Organic Light-Emitting Diodes (OLEDs)

Triazine-based materials have garnered significant interest for their potential in optoelectronic applications, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the triazine ring makes it an excellent core for constructing host materials for phosphorescent OLEDs (PhOLEDs).

While direct studies on 2-amino-4-chloro-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine for OLED applications are limited, research on other triazine derivatives provides a strong indication of their potential. Bipolar host materials, which can efficiently transport both electrons and holes, are crucial for achieving high-performance PhOLEDs. Triazine derivatives have been successfully incorporated into the design of such materials. rsc.org For example, bipolar host materials based on 1,3,5-triazine (B166579) derivatives have been synthesized and shown to exhibit high triplet energy levels, a key requirement for efficient blue and green PhOLEDs. rsc.org

The introduction of a cyano group, a strong electron-withdrawing group, into the triazine ring of 2-amino-4-chloro-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine would be expected to further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially enhancing electron injection and transport properties. The amino group, being an electron-donating group, could contribute to hole-transporting capabilities, creating a bipolar character within the molecule itself. This makes derivatives of 2-amino-4-chloro-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine promising candidates for the development of novel host materials for high-efficiency OLEDs with reduced efficiency roll-off. rsc.org

Catalytic Applications (e.g., Photocatalysis)

The versatile reactivity of the chlorine atoms in chlorotriazines, governed by temperature control, allows for the sequential introduction of various substituents. This has made 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and its derivatives valuable in organic synthesis and catalysis. researchgate.net Cyanuric chloride has been employed as a catalyst for reactions such as the oxidation of thiols to disulfides. researchgate.net

While specific catalytic applications of 2-amino-4-chloro-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine are not well-documented, its structure suggests potential in several areas. The triazine ring can act as a scaffold for the attachment of catalytically active moieties. For instance, triazine-based frameworks have been used to support copper complexes for cyanation reactions.

In the realm of photocatalysis, triazine-based materials are also emerging as promising candidates. For example, 2,4,6-tricyano-1,3,5-triazine is considered an attractive precursor for synthesizing extended layered and nanoporous carbon nitrides, which have applications in photocatalysis. The presence of both amino and cyano groups in 2-amino-4-chloro-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine could offer unique electronic properties beneficial for photocatalytic processes.

Utilization in UV Stabilization Systems

Triazine derivatives are a well-established class of ultraviolet (UV) absorbers used to protect materials from the damaging effects of UV radiation. google.com Specifically, hydroxyphenyl-triazines (HPTs) are known for their high performance and durability in applications such as automotive and industrial finishes. uvabsorber.com These compounds typically feature a hydroxyl group ortho to the point of attachment to the triazine ring, which is crucial for their UV-stabilizing mechanism.

The general structure of triazine-based UV absorbers involves aromatic substituents at the 2, 4, and 6-positions of the 1,3,5-triazine ring. google.com While 2-amino-4-chloro-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine itself is not a typical UV absorber, it serves as a valuable intermediate for the synthesis of more complex triazine-based UV stabilizers. The reactive chlorine atom can be substituted with a suitable UV-absorbing chromophore, such as a substituted phenol, to create a potent UV absorber.

The synthesis of these UV absorbers often starts from cyanuric chloride, which undergoes reactions with aromatic compounds to produce halo-bisaryl-1,3,5-triazines as key intermediates. google.com These intermediates are then further functionalized to yield the final UV absorber. The presence of the amino and cyano groups on the triazine ring of 2-amino-4-chloro-6-cyano- researchgate.netresearchgate.netresearchgate.nettriazine could be leveraged to fine-tune the electronic properties and, consequently, the UV-absorbing characteristics of the final product. For example, cyanoacrylate-based UV absorbers are also known, suggesting that the cyano group can be part of a UV-stabilizing system. mpi.eu

Table 2: Common Classes of Triazine-Based UV Absorbers

Class Key Structural Feature Example Application
Hydroxyphenyl-triazines (HPTs)Ortho-hydroxyl group on a phenyl substituentAutomotive coatings, industrial finishes
Tris-aryl-triazinesThree aromatic substituents on the triazine ringPolymer stabilization

Conclusion and Future Research Directions

Summary of Key Academic Findings Pertaining to 2-Amino-4-chloro-6-cyano-rsc.orgrsc.orgresearchgate.nettriazine and its Derivatives

The 1,3,5-triazine (B166579) ring system, particularly derivatives of cyanuric chloride, serves as a foundational scaffold in numerous areas of chemical science. wikipedia.orgresearchgate.net The compound 2-amino-4-chloro-6-cyano- rsc.orgrsc.orgresearchgate.nettriazine is a key intermediate, deriving its utility from the distinct reactivity of its substituents. The chlorine atom on the triazine ring is susceptible to sequential, temperature-dependent nucleophilic aromatic substitution, allowing for the controlled introduction of various functional groups. rsc.orgrsc.org This reactivity is a cornerstone of its application, enabling the synthesis of a vast array of mono-, di-, and tri-substituted triazine derivatives. researchgate.netnih.govresearchgate.net

In medicinal chemistry, the triazine core is integral to the design of novel therapeutic agents. globalscitechocean.commdpi.com Derivatives have been investigated for a range of biological activities, including anticancer, antibacterial, and as ligands for serotonin (B10506) receptors. mdpi.comnih.govnih.govresearchgate.net The ability to readily modify the triazine scaffold allows for the fine-tuning of a compound's pharmacological profile. nih.gov

In materials science, the electron-deficient nature of the triazine ring makes it a valuable component in organic materials with unique optoelectronic properties. nih.gov Triazine derivatives are used in the synthesis of reactive dyes, polymers, and advanced materials for applications such as solar cells, luminescent sensors, and phase change materials. wikipedia.orgbohrium.comrsc.orgrsc.org The C3-symmetry and synthetic versatility of triazine-based ligands have also been exploited in the construction of metal-organic materials (MOMs) with applications in catalysis, gas separation, and drug delivery. bohrium.comresearchgate.net

Furthermore, in agricultural chemistry, s-triazines have a long history as active ingredients in herbicides. wikipedia.orgteamchem.co The synthesis of many of these compounds, such as Atrazine, begins with cyanuric chloride and involves sequential substitution reactions with amines, highlighting the role of chloro-amino-s-triazines as crucial precursors. teamchem.cowikipedia.org

Identification of Gaps in Current Research Knowledge

Despite the extensive use of substituted triazines, specific research focusing solely on 2-amino-4-chloro-6-cyano- rsc.orgrsc.orgresearchgate.nettriazine is not heavily detailed in publicly accessible literature. Much of the available information pertains to the broader class of amino-chloro-triazines or is inferred from the reactivity of the parent compound, cyanuric chloride.

Specific gaps include:

Detailed Reaction Kinetics: While the general principles of sequential nucleophilic substitution on the triazine ring are well-understood, specific kinetic data and computational studies for the cyano-substituted variant are sparse. rsc.orgrsc.org Understanding how the electron-withdrawing cyano group influences the rate and regioselectivity of substitution compared to other groups would be beneficial.

Comprehensive Spectroscopic Database: A publicly available, comprehensive database of spectroscopic data (NMR, IR, Mass Spectrometry, Crystallography) for 2-amino-4-chloro-6-cyano- rsc.orgrsc.orgresearchgate.nettriazine and its immediate derivatives is not readily found.

Exploration of Cyano Group Reactivity: Research tends to focus on the displacement of the chlorine atom. In-depth studies on the chemical transformations of the cyano group on this specific triazine scaffold are less common.

Targeted Biological Screening: While many triazine derivatives have been screened for biological activity, a systematic evaluation of compounds derived specifically from 2-amino-4-chloro-6-cyano- rsc.orgrsc.orgresearchgate.nettriazine against a wide range of biological targets is lacking.

Advanced Material Properties: The specific contributions of the cyano and amino groups in this particular arrangement to the photophysical or electronic properties of derived materials (e.g., polymers, MOFs) have not been fully elucidated. nih.govrsc.org

Prospective Avenues for In-Depth Chemical and Biological Investigations

Future research can build upon the existing foundation of triazine chemistry to explore new frontiers.

Chemical Investigations:

Combinatorial Synthesis: Utilize the sequential reactivity of the chloro-substituent to generate large libraries of derivatives. frontiersin.org This could involve a one-pot procedure where different nucleophiles (alcohols, thiols, amines) are introduced at controlled temperatures to create diverse molecular architectures. researchgate.netnih.gov

Cyano Group Transformations: Investigate the conversion of the cyano group into other functionalities such as amides, carboxylic acids, or tetrazoles, which could serve as important bioisosteres or coordinating groups for metal complexes.

Polymer Chemistry: Employ 2-amino-4-chloro-6-cyano- rsc.orgrsc.orgresearchgate.nettriazine as a monomer or cross-linking agent in the synthesis of novel polymers. The resulting materials could possess enhanced thermal stability or unique electronic properties due to the nitrogen-rich triazine core. rsc.org

Catalysis: Develop novel triazine-based ligands for catalysis. The different nitrogen atoms in the ring and the substituents could act as coordination sites for various metals, leading to new catalysts for organic transformations.

Biological Investigations:

Anticancer Drug Discovery: Synthesize and screen derivatives against a panel of cancer cell lines, focusing on kinases or other enzymes where triazine scaffolds have shown promise. mdpi.comnih.gov The combination of the triazine core with other pharmacophores could lead to potent and selective anticancer agents. nih.gov

Antimicrobial Agents: Explore derivatives for activity against drug-resistant bacteria and fungi. The triazine ring is a known pharmacophore in some antimicrobial agents, and novel substitutions could yield compounds with new mechanisms of action. researchgate.netresearchgate.net

Enzyme Inhibition Studies: Systematically screen a library of derivatives against various enzymes (e.g., kinases, proteases, dihydrofolate reductase) to identify new inhibitors with therapeutic potential.

Potential for Translational Research and Interdisciplinary Collaborations

The versatile nature of the 2-amino-4-chloro-6-cyano- rsc.orgrsc.orgresearchgate.nettriazine scaffold provides a strong basis for translational and interdisciplinary research.

Medicinal Chemistry and Oncology: Collaboration between synthetic chemists and cancer biologists could accelerate the development of triazine-based anticancer agents. mdpi.com Chemists can synthesize targeted libraries of compounds, which biologists can then test in various cancer models to identify lead candidates for further preclinical development.

Materials Science and Engineering: Joint efforts between chemists and materials scientists could lead to the creation of advanced functional materials. bohrium.com For instance, incorporating this triazine derivative into polymer backbones could result in new materials for organic light-emitting diodes (OLEDs), solar cells, or flame-retardant applications. nih.govrsc.orgrsc.org

Agricultural Science and Environmental Chemistry: Collaboration with agricultural scientists could focus on developing new herbicides with improved efficacy and environmental profiles. teamchem.co Environmental chemists could simultaneously study the degradation pathways and environmental fate of these new compounds to ensure their sustainability.

Computational Chemistry and Synthetic Chemistry: A strong synergy between computational and synthetic chemists could rationalize reaction outcomes and predict the properties of new derivatives. rsc.org DFT calculations, for example, can predict the reactivity of the triazine core and help in designing synthetic routes and novel molecules with desired electronic or biological properties. rsc.org

By fostering these collaborations, the full potential of 2-amino-4-chloro-6-cyano- rsc.orgrsc.orgresearchgate.nettriazine as a versatile chemical building block can be realized, leading to innovations across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4-chloro-6-cyano-[1,3,5]triazine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using cyanuric chloride derivatives. For example, substituting chlorine atoms on the triazine core with amino and cyano groups under controlled conditions (e.g., using sodium methoxide in methanol at room temperature for selective substitution) . Yield optimization involves adjusting solvent polarity (e.g., DMSO for high-temperature reactions) and stoichiometric ratios of reactants. Reflux times (4–18 hours) and post-reaction purification (e.g., recrystallization in water-ethanol mixtures) are critical for achieving >60% yields .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Melting point analysis (comparison with literature values, e.g., 141–143°C for related triazines) .
  • NMR spectroscopy (¹H/¹³C NMR to confirm substituent positions; e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
  • HPLC/GC-MS with calibration curves using known concentrations for quantification .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • HPLC with UV detection : Use a C18 column and mobile phase (e.g., acetonitrile/water, 70:30 v/v) at 254 nm. The compound’s cyano group enhances UV absorption, improving detection limits .
  • GC-MS : Derivatize with trimethylsilyl agents to increase volatility. Monitor fragments at m/z corresponding to the triazine core (e.g., m/z 154 for [C₃N₃]⁺) .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CN) activate the triazine ring toward nucleophilic attack. Kinetic studies show that the 4-chloro position reacts faster with amines than the 6-cyano position due to steric and electronic factors. For example, in reactions with morpholine, the 4-chloro site achieves >80% substitution efficiency under mild conditions (25°C, 12 hours) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Standardize assay conditions to minimize variability:

  • Antimicrobial assays : Use consistent bacterial strains (e.g., Streptococcus mutans ATCC 25175) and nutrient broth compositions .
  • Dose-response curves : Test concentrations from 1–100 µM, with triplicates. Conflicting results may arise from impurities; validate purity via HPLC before testing .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Use the triazine core as a rigid scaffold and flexible side chains to model binding to enzymes (e.g., dihydrofolate reductase).
  • QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values from antileukemic assays (R² > 0.85 reported for triazine derivatives) .

Notes for Experimental Design

  • Green Chemistry : Replace DMSO with cyclopentyl methyl ether (CPME) in reflux steps to reduce environmental impact .
  • Contradiction Mitigation : Cross-validate analytical results using orthogonal methods (e.g., NMR + X-ray crystallography for ambiguous cases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.